![molecular formula C17H17N5 B7519238 4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline](/img/structure/B7519238.png)
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline
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Overview
Description
“4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” is a compound that belongs to the quinazoline class of compounds . Quinazolines are important heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. The structure-activity relationship studies of quinazoline derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazoline ring can improve their antimicrobial activities . A series of compounds were obtained by changing the substituent groups .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure of “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would include these features, with additional substitutions as indicated by its name.Chemical Reactions Analysis
Quinazoline derivatives have been found to possess a wide range of bioactivities, which are often influenced by the specific substitutions on the quinazoline ring . The specific chemical reactions that “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline” would be influenced by its specific structure. Information on its exact properties could not be found in the available literature .Mechanism of Action
The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some quinazoline derivatives have been found to have inhibitory effects on enzymes such as thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Safety and Hazards
Future Directions
Quinazoline derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new quinazoline derivatives, including potentially “4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline”, to explore their biological activities and potential applications .
properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-6-15-14(5-1)17(20-13-19-15)22-11-9-21(10-12-22)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKIOXJTOXOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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